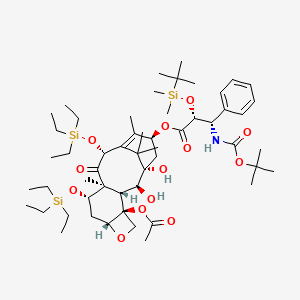
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2'-Carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid is a complex organic compound known for its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid typically involves multi-step organic reactions. One common method includes the reaction of 2-Hydroxybenzophenone with N-Ethylcyclohexylamine under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The process would involve optimizing reaction conditions to maximize yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is prone to substitution reactions, where functional groups can be replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Applications De Recherche Scientifique
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is explored for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic properties and applications in drug development.
Mécanisme D'action
The mechanism of action of 4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Cyclohexylamino-N-Methyl-2-Hydroxybenzophenone-2’-Carboxylic Acid
- 4-Cyclohexylamino-N-Propyl-2-Hydroxybenzophenone-2’-Carboxylic Acid
- 4-Cyclohexylamino-N-Butyl-2-Hydroxybenzophenone-2’-Carboxylic Acid
Uniqueness
4-Cyclohexylamino-N-Ethyl-2-Hydroxybenzophenone-2’-Carboxylic Acid is unique due to its specific ethyl group, which can influence its reactivity and interactions compared to similar compounds with different alkyl groups. This uniqueness makes it valuable for specific research applications where precise chemical behavior is required .
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-[4-[cyclohexyl(ethyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C22H25NO4/c1-2-23(15-8-4-3-5-9-15)16-12-13-19(20(24)14-16)21(25)17-10-6-7-11-18(17)22(26)27/h6-7,10-15,24H,2-5,8-9H2,1H3,(H,26,27) |
Clé InChI |
OBBYOXZSJMFFEX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1CCCCC1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Bis(2-methoxy-2-oxoethyl)amino]-3-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]benzoic acid](/img/structure/B13410302.png)


![1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B13410317.png)





![1-(2-Phenoxyethyl)-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13410342.png)


